Acetyl-phenylalanyl trifluoromethyl ketone

Description

Structure

3D Structure

Properties

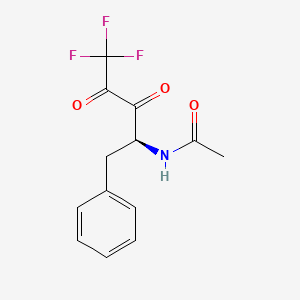

Molecular Formula |

C13H12F3NO3 |

|---|---|

Molecular Weight |

287.23 g/mol |

IUPAC Name |

N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]acetamide |

InChI |

InChI=1S/C13H12F3NO3/c1-8(18)17-10(7-9-5-3-2-4-6-9)11(19)12(20)13(14,15)16/h2-6,10H,7H2,1H3,(H,17,18)/t10-/m0/s1 |

InChI Key |

QYINCHZWONOSQX-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Acetyl Phenylalanyl Trifluoromethyl Ketone and Analogues

Strategies for Trifluoromethyl Ketone Moiety Incorporation

The introduction of the trifluoromethyl ketone (TFMK) group is a critical challenge in the synthesis of these molecules. Various methods have been developed, broadly categorized into those that build the ketone from precursors and those that introduce the trifluoromethyl group onto an existing carbonyl-containing structure.

A masked ketone strategy is a powerful approach for synthesizing complex molecules like phenylalanine-derived trifluoromethyl ketones. nih.govnih.gov This method involves using a stable precursor group that can be converted into the desired ketone functionality at a later, more appropriate stage of the synthesis. This avoids potential side reactions associated with a highly reactive ketone group during other synthetic transformations.

One such strategy involves the ozonolysis of an olefin precursor to unmask the trifluoromethyl ketone. nih.gov Another effective masked ketone approach utilizes trifluoroacetaldehyde (B10831) ethyl hemiacetal. This compound serves as a stable, easy-to-handle surrogate for the volatile trifluoroacetaldehyde. It can react with nucleophiles, such as nitroalkanes, in a key carbon-carbon bond-forming step. The resulting nitro alcohol can then be further transformed, eventually leading to the desired trifluoromethyl ketone structure. nih.gov

Organometallic reagents are fundamental tools for the synthesis of trifluoromethyl ketones. acs.orgchadsprep.com The most prominent method involves the nucleophilic trifluoromethylation of carbonyl compounds and their derivatives using (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), widely known as the Ruppert-Prakash reagent. sigmaaldrich.comnih.gov This reagent, often activated by a fluoride (B91410) source, efficiently transfers a trifluoromethyl group to various electrophiles, including esters, aldehydes, and imines. sigmaaldrich.comenamine.netdurham.ac.uk For instance, N-protected proline methyl ester can be converted to the corresponding trifluoromethyl ketone by reacting with TMSCF3. nih.gov

Alternative organometallic approaches include:

Fluoroform (HCF3): This inexpensive industrial byproduct can serve as the trifluoromethyl source. In the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and a glyme solvent, fluoroform generates a highly nucleophilic "naked" trifluoromethyl anion that can react with esters to form trifluoromethyl ketones in good to high yields. beilstein-journals.orgbeilstein-journals.orgnih.gov

Grignard and Organolithium Reagents: The reaction of these classic organometallic reagents with esters of trifluoroacetic acid provides a direct route to trifluoromethyl ketones. acs.org

Dual Catalysis Systems: Modern methods employ dual catalysis systems. For example, a combination of nickel and photoredox catalysis enables the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides under mild, visible-light-induced conditions to generate α-trifluoromethyl ketones. acs.org

A comparison of different reagents for the trifluoromethylation of methyl 2-naphthoate (B1225688) using fluoroform (HCF3) is presented below.

| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | KHMDS (2.0) | triglyme | 4 | 76 |

| 2 | KHMDS (2.0) | tetraglyme | overnight | 59 |

| 3 | KHMDS (2.0) | triglyme | overnight | 57 |

| 4 | KHMDS (2.0) | diglyme | overnight | 29 |

| 5 | t-BuOK (4.0) | triglyme | overnight | 25 |

| Data sourced from a study on the trifluoromethylation of esters using the HCF3/KHMDS/triglyme system. beilstein-journals.org |

Direct conversion of carboxylic acid derivatives into trifluoromethyl ketones provides an efficient synthetic route. researchgate.net A variety of substrates, including esters, amides, and the carboxylic acids themselves, can be utilized.

Key methods include:

Activation with Fluoroarenes: Carboxylic acids can be activated by fluoroarenes, which also serve to generate the trifluoromethyl anion in situ. This metal-free method proceeds under mild conditions. organic-chemistry.org

Trifluoroacetylation: Enolizable carboxylic acids can be converted in a single step by generating an enediolate with a strong base like LDA, followed by trifluoroacetylation with ethyl trifluoroacetate. A subsequent acidic quench leads to rapid decarboxylation, yielding the trifluoromethyl ketone. organic-chemistry.org Another approach involves a tandem Claisen condensation and retro-Claisen cleavage, where enolizable ketones react with ethyl trifluoroacetate. organic-chemistry.org

Reaction with Trifluoroacetic Anhydride (TFAA): N-protected amino acids, such as N-Boc-proline, can react with TFAA in the presence of a base like pyridine (B92270) and a catalyst such as DMAP to form the corresponding trifluoromethyl ketone. nih.gov

Coupling with TMSCF3: Benzoic acids can be efficiently converted to aryl trifluoromethyl ketones by using anhydrides as in situ activating agents, followed by reaction with TMSCF3. organic-chemistry.org

The table below shows the yields for the conversion of various methyl esters to their corresponding trifluoromethyl ketones using the HCF3/KHMDS/triglyme system. beilstein-journals.org

| Substrate (Methyl Ester) | Product (Trifluoromethyl Ketone) Yield (%) |

| Methyl 2-naphthoate | 75 |

| Methyl 1-naphthoate | 37 |

| Methyl 4-chlorobenzoate | 63 |

| Methyl 4-bromobenzoate | 56 |

| Methyl 4-(tert-butyl)benzoate | 92 |

| Methyl 4-methoxybenzoate | 45 |

| Methyl 3-bromobenzoate | 82 |

| Methyl 2-chlorobenzoate | 66 |

| These reactions demonstrate the tolerance of various functional groups under basic conditions. beilstein-journals.org |

Peptide Coupling and Derivatization Techniques for Acetyl-phenylalanyl Moiety

The formation of the acetyl-phenylalanyl moiety involves two key steps: the N-acetylation of phenylalanine and the subsequent coupling of this derivative to the trifluoromethyl ketone-containing fragment. N-Acetyl-L-phenylalanine is an acetyl analog of L-phenylalanine and is a versatile building block in peptide synthesis. sigmaaldrich.com

The crucial amide bond formation is achieved using peptide coupling reagents. youtube.com These reagents activate the carboxylic acid group of N-acetyl-L-phenylalanine, converting the hydroxyl into a good leaving group and facilitating nucleophilic attack by the amino group of the trifluoromethyl ketone precursor. youtube.com A wide array of coupling reagents has been developed to ensure high efficiency and minimize side reactions, particularly racemization. acs.orgbachem.com

Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic example. youtube.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Aza-benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) are highly effective. bachem.comglpbio.com

Aminium/Uronium Salts: This popular class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU. acs.orgbachem.com HATU and its HOAt-based analogues are particularly effective for difficult couplings, including those involving N-methyl amino acids. bachem.com

In specific syntheses of peptide trifluoromethyl ketones, HBTU has been used with a base like DIEA to couple N-protected amino acids, nih.gov while HCTU has been employed to incorporate a phenylalanine analogue into a peptide scaffold. nih.gov The choice of reagent is critical for success, with modern reagents like COMU and PyOxim offering enhanced safety profiles by avoiding potentially explosive additives like HOBt. bachem.com

| Coupling Reagent | Class | Key Features |

| DCC | Carbodiimide | Classic, cost-effective reagent. youtube.com |

| HBTU/TBTU | Aminium/Uronium | Popular, effective for standard couplings. bachem.com |

| PyBOP | Phosphonium | Effective, contains HOBt. bachem.com |

| HATU | Aminium/Uronium | Highly reactive, good for difficult couplings, contains HOAt. bachem.com |

| COMU | Aminium/Uronium | High efficiency, safer (Oxyma Pure-based). bachem.com |

Isotopic Labeling Strategies for Mechanistic Elucidation (e.g., 13C, 19F, 14C)

Isotopic labeling is an indispensable tool for studying the mechanisms of chemical reactions and for probing the structure and dynamics of molecules in biological systems. nih.gov In the context of acetyl-phenylalanyl trifluoromethyl ketone and its analogues, labeling with stable isotopes like ¹³C and ¹⁹F, or the radioisotope ¹⁴C, provides detailed molecular-level information.

¹⁹F Labeling: The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio, resulting in a sensitivity close to that of protons. nih.gov The large chemical shift range of ¹⁹F NMR makes it highly sensitive to changes in the local electronic environment. nih.gov Incorporating fluorinated amino acids, such as 4-fluoro-phenylalanine, into proteins allows for the study of protein structure and conformational changes. nih.gov The development of [¹⁸F]Me₃SiCF₃, a fluorine-18 (B77423) labeled version of the Ruppert-Prakash reagent, enables the synthesis of ¹⁸F-trifluoromethylated compounds for use in Positron Emission Tomography (PET) imaging. rsc.org

¹³C Labeling: Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Solid-state ¹³C NMR can be used to investigate the conformation of phenylalanine residues in peptides by analyzing chemical shifts, which are sensitive to torsional angles. illinois.edu

Dual ¹³C/¹⁹F Labeling: A powerful strategy involves the synthesis of phenylalanine derivatives containing both ¹³C and ¹⁹F labels. One method allows for the introduction of a ¹³C-¹⁹F spin system into the deuterated aromatic side chain of phenylalanine. nih.govresearchgate.net This dual labeling creates a unique spectroscopic handle for advanced NMR experiments, such as ¹⁹F-¹³C HSQC, which can resolve overlapping signals and provide precise structural information, even in large biomolecules. nih.govresearchgate.net

| Isotope | NMR Property | Application in Studying Phenylalanine Derivatives |

| ¹⁹F | Spin 1/2, 100% abundance, high sensitivity, large chemical shift range. nih.gov | Probing local environment, conformational changes, and ligand binding. nih.govnih.gov |

| ¹³C | Spin 1/2, 1.1% abundance. | Determining carbon framework and conformational analysis via chemical shifts. illinois.eduacs.org |

| ¹³C/¹⁹F | Coupled spin system. | High-resolution structural studies in complex systems via 2D NMR (e.g., HSQC, TROSY). nih.govresearchgate.net |

Stereoselective Synthesis of Enantiomeric Forms for Bioactivity Assessment

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to produce specific enantiomeric forms is crucial for assessing their bioactivity. nih.gov

Several strategies have been established for the enantioselective synthesis of chiral molecules containing a trifluoromethyl ketone or a related trifluoromethyl carbinol group:

Organocatalysis: Asymmetric organocatalysis provides a powerful route to chiral trifluoromethylated compounds. For example, bifunctional thiourea (B124793) organocatalysts can catalyze the vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, yielding highly functionalized chiral trifluoromethyl alcohols with excellent diastereoselectivity. acs.org Similarly, Takemoto-type thiourea catalysts have been used in the enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates. rsc.org

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysis offers robust methods for creating stereogenic centers.

Palladium-Catalysis: A palladium-catalyzed asymmetric allylation of 1,1,1-trifluoro-2,4-diketones has been developed to synthesize chiral α,α-disubstituted trifluoromethyl ketones with good yields and enantioselectivities. acs.org

Nickel-Catalysis: The first nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides has been reported for the enantioselective synthesis of diverse α-trifluoromethylated ketones. nih.gov Subsequent one-pot reduction of these ketones furnishes the corresponding β-trifluoromethyl alcohols with excellent diastereoselectivity. nih.gov

Substrate-Controlled Diastereoselective Synthesis: The inherent chirality of the starting materials can be used to direct the stereochemical outcome of a reaction. In one key example, the nucleophilic trifluoromethylation of a chiral aldehyde using the Ruppert-Prakash reagent (TMSCF₃) proceeded with high diastereoselectivity, creating the resultant trifluoromethylated silyl (B83357) ether as a single diastereomer, which was a crucial step in the synthesis of a peptide-based inhibitor. sigmaaldrich.com

These methods enable the synthesis of specific enantiomers, which is essential for detailed structure-activity relationship (SAR) studies and the development of potent and selective enzyme inhibitors.

Enzymatic Inhibition Profile and Specificity of Acetyl Phenylalanyl Trifluoromethyl Ketone

Inhibition of Serine Proteases

Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their active site. Acetyl-phenylalanyl trifluoromethyl ketone has been evaluated against several members of this family.

Alpha-Chymotrypsin Inhibition Kinetics and Efficacy

This compound (Ac-Phe-CF3) is a notable inhibitor of the digestive serine protease, α-chymotrypsin. Research into a series of peptidyl trifluoromethyl ketone (TFK) inhibitors has provided detailed insights into their kinetic behavior. nih.gov

The inhibition by these compounds is characterized by a "slow-binding" mechanism. nih.gov The association rate of Ac-Phe-CF3 with chymotrypsin (B1334515) was observed to decrease at higher enzyme concentrations. nih.gov This indicates that the ketone form of the TFK is the reactive species, and the conversion from its hydrate (B1144303) form in solution can become the rate-limiting step in the binding process. nih.gov The interaction likely involves the formation of a hemiketal between the inhibitor's ketone group and the active site serine residue (Ser195) of the enzyme.

Studies comparing a series of TFK inhibitors revealed that those with hydrophobic side chains at the P2 position bind more tightly to chymotrypsin. nih.gov However, this tighter binding is associated with a slower binding rate, suggesting that the formation of van der Waals contacts between the inhibitor and residues like His 57 and Ile 99 in the enzyme is a gradual process. nih.gov

A comparison of the inhibition constants (Ki) of these TFK inhibitors with the kcat/Km values of corresponding peptide substrates shows a linear relationship. nih.gov This suggests that these inhibitors can harness a significant portion—approximately 65%—of the total binding energy available in the transition state of the enzyme's normal hydrolytic reaction. nih.gov

Table 1: Kinetic Parameters for the Inhibition of α-Chymotrypsin by Peptidyl Trifluoromethyl Ketones

Specific kinetic values for this compound were not detailed in the provided search results, but the following table illustrates typical data obtained for this class of inhibitors.

| Inhibitor | Ki (nM) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |

| TFK Inhibitor 1 | Data not available | Data not available | Data not available |

| TFK Inhibitor 2 | Data not available | Data not available | Data not available |

Human Leukocyte Elastase Inhibition

Human Leukocyte Elastase (HLE), also known as neutrophil elastase, is a key serine protease involved in inflammatory processes. The efficacy of trifluoromethyl ketone inhibitors against HLE is highly dependent on the amino acid residue at the P1 position.

Studies on a series of tripeptide trifluoromethyl ketones demonstrated that for potent HLE inhibition, a valine residue is preferred at the P1 position. nih.gov In contrast, analogues where the P1 residue was glycine, alanine, α,α-dimethylglycine, or phenylalanine were found to be inactive. nih.gov This indicates that this compound is not an effective inhibitor of Human Leukocyte Elastase due to the enzyme's substrate specificity at the S1 subsite, which does not favorably accommodate a phenylalanine side chain. nih.gov The inhibition mechanism for active compounds in this class is presumed to be the formation of a hemiketal with the active site Ser195, a process facilitated by the electron-withdrawing trifluoromethyl group. nih.gov

Table 2: Influence of P1 Residue on HLE Inhibition by Tripeptide Trifluoromethyl Ketones

| P1 Residue | In Vitro HLE Inhibition | IC50 (µM) |

| Valine | Potent | Submicromolar |

| Phenylalanine | Inactive | Data not available |

| Glycine | Inactive | Data not available |

| Alanine | Inactive | Data not available |

Source: Based on findings from Edwards et al., 1997. nih.gov

Other Serine Protease Targets

The specificity of peptidyl trifluoromethyl ketones has been noted in broader screenings. Tripeptide trifluoromethyl ketone inhibitors of HLE were reported to have a high degree of in vitro specificity when tested against other representative proteases, including other serine proteases as well as cysteine, aspartyl, and metalloproteases. nih.gov

While direct data on this compound against other specific serine proteases is limited, studies on related compounds offer some context. For instance, N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a related phenylalanyl ketone but with a chloromethyl reactive group, has been shown to inhibit serine proteases from the parasite Leishmania. mdpi.com Although Leishmania does not possess chymotrypsin, TPCK was found to inhibit other serine proteases in the organism. mdpi.com This suggests that the phenylalanyl ketone scaffold can, in principle, interact with a variety of serine proteases, though the specific reactive group (trifluoromethyl vs. chloromethyl) and peptide sequence are critical determinants of potency and selectivity.

Inhibition of Cysteine Proteases

Cysteine proteases utilize a cysteine residue's thiol group as the nucleophile in their catalytic mechanism. The electrophilic ketone of this compound can also react with this thiol group to form a reversible hemithioketal adduct.

Cathepsin Inhibition (Cathepsin B, Cathepsin L, Cathepsin C)

The inhibitory activity of peptidyl ketones has been explored against cathepsins, a major family of lysosomal cysteine proteases.

Cathepsin B: Research on the inhibition of cathepsin B by a series of peptidyl ketones, including a trifluoromethyl ketone analogue of N-benzyloxycarbonyl-L-phenylalanyl-L-alanine, revealed that the trifluoromethyl ketone was a comparatively weak, slow-binding reversible inhibitor of this enzyme. nih.gov This contrasts with the corresponding aldehyde, which was a much more potent inhibitor. nih.gov The weaker inhibition by the trifluoromethyl ketone in this case was correlated with its behavior in model chemical systems. nih.gov

Cathepsin L: While direct inhibition data for this compound against Cathepsin L is not available from the provided sources, studies on related peptidyl fluoromethyl ketones (which have a -CH₂F group instead of -CF₃) have shown potent inactivation of Cathepsin L. nih.gov For example, Z-Leu-Leu-Tyr-CH₂F was found to be a potent inactivator of both calpain and Cathepsin L, indicating a lack of selectivity between these two enzymes. nih.govmdpi.com

Cathepsin C: Information regarding the inhibition of Cathepsin C by this compound was not available in the provided search results.

Calpain Inhibition

Calpains are intracellular, calcium-dependent cysteine proteases. The potential for peptidyl ketones to inhibit these enzymes has been investigated, primarily focusing on fluoromethyl ketones.

Peptidyl fluoromethyl ketones, such as Z-Leu-Tyr-CH₂F and Z-Leu-Leu-Tyr-CH₂F, have been reported as effective irreversible inactivators of chicken gizzard calpain II in vitro. nih.govmdpi.com However, these inhibitors often demonstrate a lack of selectivity, as they are also potent against other proteases like Cathepsin L. nih.govmdpi.com

There is no direct evidence in the provided search results to suggest that this compound is an inhibitor of calpain. The research has centered on related compounds with different peptide sequences and a fluoromethyl, rather than a trifluoromethyl, reactive group.

Viral Protease Inhibition (e.g., SARS-CoV 3CL Protease/Mpro, Dengue Virus NS2B/NS3 Protease)

Trifluoromethyl ketones, including this compound, have been investigated as inhibitors of viral proteases, which are crucial for viral replication. The electrophilic nature of the trifluoromethyl ketone group makes it a reactive warhead that can form a stable hemiacetal adduct with the active site serine or cysteine residues of these proteases.

Similarly, the Dengue Virus NS2B/NS3 protease, a serine protease essential for the dengue virus life cycle, represents a potential target for trifluoromethyl ketone inhibitors. The general mechanism of action would involve the nucleophilic attack of the catalytic serine on the carbonyl carbon of the trifluoromethyl ketone. However, specific studies detailing the inhibition of Dengue Virus NS2B/NS3 protease by this compound are not extensively documented in the available sources.

Inhibition of Trypanosomal Cysteine Proteases (e.g., Cruzain)

Peptidyl fluoromethyl ketones are recognized as effective inhibitors of cysteine proteinases, such as cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds function as mechanism-based inhibitors, where the active site cysteine attacks the electrophilic ketone to form a stable thiohemiacetal adduct.

The specificity of these inhibitors is largely determined by the peptide sequence, which is designed to fit into the substrate-binding pockets of the target protease. For cruzain, inhibitors with a phenylalanine at the P2 position are often effective. While direct inhibitory data for this compound against cruzain is not specified, the structural motif is consistent with that of known cysteine protease inhibitors.

Inhibition of Other Hydrolases and Enzyme Classes

Histone Deacetylase (HDAC) Inhibition

Trifluoromethyl ketones have emerged as a class of inhibitors for histone deacetylases (HDACs), which are zinc-dependent enzymes that play a critical role in transcriptional regulation. The trifluoromethyl ketone group can effectively chelate the active site zinc ion, leading to potent inhibition.

Studies have demonstrated that trifluoromethyl ketone-containing compounds can inhibit various HDAC isoforms. The structure of these inhibitors is typically composed of a zinc-binding group (the trifluoromethyl ketone), a linker region, and a cap group that interacts with the surface of the enzyme. The inhibitory activity and isoform selectivity can be modulated by modifying these structural components. Specific Ki or IC50 values for this compound as an HDAC inhibitor are not detailed in the provided search results.

Phospholipase A2 (PLA2) Inhibition

Information regarding the specific inhibition of Phospholipase A2 (PLA2) by this compound is not available in the reviewed scientific literature. PLA2 enzymes are responsible for the hydrolysis of phospholipids, and their inhibition is a target for anti-inflammatory therapies. While various classes of compounds are known to inhibit PLA2, a direct link to this compound has not been established in the provided context.

Other Enzyme Targets (e.g., Oleamide Hydrolase, Human Plasma Kallikrein, Pig Liver Esterase, Human Renin)

This compound and related compounds have been explored as inhibitors for a variety of other enzymes:

Oleamide Hydrolase: This enzyme, also known as fatty acid amide hydrolase (FAAH), is a serine hydrolase. Trifluoromethyl ketones are known to be potent inhibitors of FAAH. They act by forming a covalent adduct with the catalytic serine residue in the enzyme's active site.

Human Plasma Kallikrein: This serine protease is a target for inhibitors to treat conditions like hereditary angioedema. Peptidyl ketones, including those with a trifluoromethyl group, have been designed as inhibitors of human plasma kallikrein. The peptide portion of the inhibitor directs it to the active site of the enzyme.

Pig Liver Esterase (PLE): This enzyme is a serine hydrolase widely used in organic synthesis for the enantioselective hydrolysis of esters. While the interaction of various substrates with PLE is well-studied, specific data on the inhibition of PLE by this compound is not prominent in the search results. It is plausible that as a serine hydrolase inhibitor, it could inhibit PLE, but detailed studies are lacking.

Human Renin: This aspartic protease is a key enzyme in the renin-angiotensin system. Fluoro-ketone-containing peptides have been developed as potent inhibitors of human renin. The fluoro-ketone moiety acts as a transition-state analog inhibitor of the aspartic protease.

Below is a table summarizing the inhibitory activity of related trifluoromethyl ketones against these enzyme targets.

| Enzyme Target | Inhibitor Class | Mechanism of Inhibition |

| Oleamide Hydrolase (FAAH) | Trifluoromethyl ketones | Covalent modification of active site serine |

| Human Plasma Kallikrein | Peptidyl trifluoromethyl ketones | Formation of a stable adduct with active site serine |

| Human Renin | Fluoro-ketone containing peptides | Transition-state analog inhibition |

Transformylase Inhibition (e.g., GAR Tfase, AICAR Tfase)

Glycinamide ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase are two key enzymes in the de novo purine (B94841) biosynthesis pathway, making them targets for anticancer drug development. Trifluoromethyl ketone and formyl-substituted folate analogues have been synthesized and evaluated as inhibitors of these enzymes. These compounds are designed to mimic the folate cofactor and bind to the active site of the transformylases. The trifluoromethyl ketone group can play a role in the binding and inhibitory mechanism.

Quantitative Assessment of Target Selectivity and Promiscuity

The inhibitory activity of this compound has been most extensively characterized against the serine protease chymotrypsin. This interaction serves as a key example of the compound's potency and mechanism of action.

Research has determined the inhibition constant (Ki) of this compound for chymotrypsin to be 20 µM. The compound is classified as a rapidly equilibrating inhibitor of this enzyme. This is in contrast to other peptidyl trifluoromethyl ketones, such as N-acetyl-leucyl-phenylalanyl trifluoromethyl ketone, which exhibit slow-binding inhibition and a lower Ki value, indicating tighter binding.

The primary mechanism of inhibition involves the formation of a covalent hemiketal adduct between the carbonyl carbon of the trifluoromethyl ketone group and the hydroxyl group of the active site serine (Ser 195) in chymotrypsin. This interaction is a hallmark of trifluoromethyl ketone inhibitors and contributes to their efficacy as transition-state analogs.

While the interaction with chymotrypsin is well-documented, a comprehensive quantitative assessment of the selectivity and promiscuity of this compound against a broad panel of other proteases is not widely available in the reviewed scientific literature. Trifluoromethyl ketones as a class are known to inhibit other serine proteases and, in some cases, cysteine proteases. However, specific Ki or IC50 values for this compound against other common proteases such as trypsin, elastase, or papain are not consistently reported in comparative studies. This lack of extensive public data limits a detailed discussion on its target selectivity and potential off-target effects.

To illustrate the known inhibitory activity and provide a framework for future comparative studies, the following table summarizes the available quantitative data for this compound and a structurally related inhibitor.

Table 1: Inhibitory Potency of this compound and a Related Compound Against Chymotrypsin

| Compound | Target Enzyme | Ki (µM) | Inhibition Type |

| This compound | Chymotrypsin | 20 | Rapidly Equilibrating |

| N-acetyl-leucyl-phenylalanyl trifluoromethyl ketone | Chymotrypsin | 2 | Slow-Binding |

This table presents the inhibition constants (Ki) for the specified compounds against chymotrypsin, highlighting the differences in their inhibitory potency and kinetic behavior. Data is based on available research findings.

Further research, including screening against a diverse panel of proteases and other enzyme classes, would be necessary to fully elucidate the selectivity profile of this compound and to quantitatively assess its degree of target promiscuity.

Molecular Mechanisms of Enzyme Acetyl Phenylalanyl Trifluoromethyl Ketone Interactions

Formation of Covalent Adducts

The primary mechanism of inhibition by trifluoromethyl ketones involves the formation of a covalent bond with a nucleophilic residue in the enzyme's active site. nih.gov This process is facilitated by the highly electrophilic nature of the ketone's carbonyl carbon. nih.govnih.gov

When acetyl-phenylalanyl trifluoromethyl ketone interacts with a serine protease, such as chymotrypsin (B1334515), the hydroxyl group of the catalytic serine residue (e.g., Ser195) performs a nucleophilic attack on the electrophilic carbonyl carbon of the inhibitor. nih.govnih.gov This attack results in the formation of a stable, tetrahedral hemiketal adduct. nih.gov This adduct is a key feature of the inhibition, effectively blocking the enzyme's normal catalytic activity. The stability of this hemiketal mimics the transition state of the normal enzyme-substrate reaction, making TFMKs potent inhibitors. nih.gov

In a similar fashion, trifluoromethyl ketones inhibit cysteine proteases through the formation of a covalent adduct. nih.gov For cysteine proteases, the nucleophile is the thiol group of a cysteine residue (e.g., Cys145 in some proteases) in the active site. nih.govnih.gov The sulfur atom of the thiol attacks the carbonyl carbon of the inhibitor, forming a stable hemithioketal. nih.gov This covalent bond formation with the active site cysteine effectively inactivates the enzyme. frontiersin.org The interaction is often assisted by an adjacent histidine residue which deprotonates the thiol, increasing its nucleophilicity. wikipedia.org

The presence of the three highly electronegative fluorine atoms on the methyl group is central to the inhibitor's potency. nih.govnih.gov This trifluoromethyl group exerts a powerful electron-withdrawing inductive effect, which significantly increases the partial positive charge (electrophilicity) on the adjacent carbonyl carbon. nih.govnih.gov This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by the serine hydroxyl or cysteine thiol groups in the respective protease active sites. nih.govnih.gov The increased reactivity facilitates the rapid formation of the stable tetrahedral hemiketal or hemithioketal adducts that are crucial for inhibition. nih.gov

Transition-State Mimicry and Analogous Inhibition Model

Trifluoromethyl ketone inhibitors are considered excellent transition-state analogs. wikipedia.org The tetrahedral hemiketal or hemithioketal adduct formed in the active site closely resembles the geometry of the transient, high-energy tetrahedral intermediate that is formed during the normal hydrolysis of a peptide substrate by the protease. nih.govnih.gov Because enzymes have the highest affinity for the transition state of the reaction they catalyze, these inhibitors, which mimic this state, bind much more tightly to the enzyme than the substrate itself. wikipedia.orgnih.gov This tight binding accounts for the low inhibition constants (Ki values) and the potent inhibitory activity of compounds like this compound. nih.gov

Elucidation of Reversible versus Irreversible Inhibition Modalities

The inhibition by trifluoromethyl ketones is generally characterized as a slow, tight-binding, and reversible covalent process. nih.govresearchgate.net Unlike irreversible inhibitors that form a permanent, unbreakable bond with the enzyme, the hemiketal or hemithioketal adduct formed by TFMKs can dissociate, allowing the enzyme to eventually regain activity. knyamed.comaklectures.com The process is considered reversible because the covalent bond can be broken, although the dissociation is often very slow, leading to a time-dependent increase in inhibition. nih.gov In solution, trifluoromethyl ketones exist in equilibrium between the ketone form and its hydrated gem-diol form. nih.govnih.gov It is the ketone form that is reactive and binds to the enzyme. nih.gov This equilibrium and the slow, yet reversible, formation of the covalent adduct can result in complex inhibition kinetics, sometimes described as a dual inhibition mechanism involving both competitive and non-competitive characteristics. nih.govlibretexts.org

| Characteristic | Reversible Inhibition | Irreversible Inhibition | TFMK Inhibition (Reversible Covalent) |

|---|---|---|---|

| Bond Type | Non-covalent (H-bonds, hydrophobic) | Strong covalent | Covalent (hemiketal/hemithioketal) |

| Bond Strength | Weaker | Very Strong | Strong but breakable |

| Enzyme Activity Recovery | Yes, upon inhibitor removal | No, enzyme is permanently inactivated | Yes, but can be very slow |

| Mechanism Example | Competitive binding | Alkylation of active site | Slow formation of a covalent adduct nih.gov |

Influence of Fluorination Degree (Mono-, Di-, Tri-Fluoromethyl Ketones) on Mechanism

The degree of fluorination in the ketone's side chain has a direct and significant impact on its inhibitory mechanism and potency. nih.gov The primary effect is on the electrophilicity of the carbonyl carbon.

Trifluoromethyl (CF3) Ketones: Exhibit the highest reactivity due to the strong electron-withdrawing power of the three fluorine atoms. This leads to a greater susceptibility to nucleophilic attack and generally results in the most potent inhibition. nih.gov

Difluoromethyl (CF2H) Ketones: Are also effective inhibitors, but the reduced number of fluorine atoms lessens the inductive effect compared to CF3 ketones, resulting in a slightly less electrophilic carbonyl carbon.

Monofluoromethyl (CFH2) Ketones: Show a further decrease in reactivity. While still more reactive than their non-fluorinated counterparts, the inhibitory potency is generally lower than di- or trifluoromethyl ketones. nih.gov

Non-fluorinated Ketones: The non-fluorinated ketone analog is a much weaker inhibitor because its carbonyl carbon is significantly less electrophilic, making the formation of a stable tetrahedral adduct with the enzyme's active site much less favorable. nih.gov

Research has shown a direct correlation between the number of fluorine atoms and the stability of the hydrated (gem-diol) form of the ketone, which reflects the increased electrophilicity of the carbonyl carbon. nih.gov

| Compound Type | Number of Fluorine Atoms | Relative Electrophilicity of Carbonyl Carbon | General Inhibitory Potency |

|---|---|---|---|

| Trifluoromethyl Ketone | 3 | Highest | Highest |

| Difluoromethyl Ketone | 2 | High | High |

| Monofluoromethyl Ketone | 1 | Moderate | Moderate |

| Non-fluorinated Ketone | 0 | Lowest | Lowest |

Role of Active Site Ionization States and Protonation Dynamics (e.g., His57)

The catalytic activity of serine proteases like chymotrypsin is critically dependent on the precise ionization states and protonation dynamics of the residues within the active site, most notably the catalytic triad (B1167595) composed of Serine-195, Histidine-57, and Aspartic acid-102. nih.gov The interaction with this compound is profoundly influenced by these dynamics.

The core of the catalytic mechanism involves the His57 residue acting as a general base, abstracting a proton from the hydroxyl group of Ser195. youtube.com This activation of Ser195 renders it a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the inhibitor. youtube.comnih.gov In the resulting complex, a covalent hemiketal adduct is formed between the Ser195 hydroxyl and the inhibitor's trifluoromethyl ketone group. nih.gov

Crystallographic and NMR studies have revealed the intricate role of His57 beyond proton transfer. The imidazole (B134444) ring of His57 engages in significant interactions with the bound inhibitor. In the complex with Ac-Leu-Phe-CF3, an analogue of this compound, van der Waals interactions are observed between the inhibitor's leucine (B10760876) side chain and the His57 side chain. nih.gov Furthermore, structural analyses show differences in the degree of interaction between the inhibitor's fluorine atoms and the His57 imidazole ring, highlighting the sensitivity of binding to the precise positioning and conformation within the active site. nih.gov The hydrogen bond between His57 and Asp102 is a key feature, typically measuring around 2.6 Å in transition state analogue complexes, which stabilizes the protonated state of His57 and is crucial for the catalytic cycle and inhibitor binding. nih.gov The chloromethyl ketone inhibitor, another analogue, demonstrates a mode of binding that directly involves both His57 and Ser195, further underscoring the importance of these residues in the interaction. researchgate.net

Dual Inhibition Mechanisms Involving Carbonyl and Hydrated Forms of the Inhibitor

Trifluoromethyl ketones (TFMKs), including this compound, exhibit a fascinating dual nature in solution, existing in equilibrium between their carbonyl (ketone) form and a hydrated (gem-diol) form. nih.govnih.gov This equilibrium is a critical factor in their mechanism of enzyme inhibition.

This dual mechanism, involving a pre-equilibrium between the hydrated and ketone forms followed by the binding of the ketone, is characteristic of the "slow-binding" inhibition observed for many peptidyl trifluoromethyl ketones. nih.govacs.org The time-dependent tightening of inhibition seen with some TFMK inhibitors is attributed to the slow formation of the covalent hemiketal adduct, a process that relies on the availability of the ketone form. nih.gov The equilibrium can be influenced by the local environment; for instance, purification methods can alter the observed ketone-to-hydrate ratio. nih.gov

| Inhibitor Species | Role in Inhibition | Kinetic Implication |

| Ketone Form | The reactive species that binds to the enzyme's active site. | The rate of association with the enzyme is dependent on its concentration. |

| Hydrated Form | The more stable form in aqueous solution, acts as a reservoir for the ketone. | The rate of dehydration can become the rate-limiting step for inhibition, especially at high enzyme concentrations. nih.gov |

Investigation of Non-Covalent Binding Mechanisms for Specific Analogues

Van der Waals interactions are significant contributors to the binding affinity. For example, the enhanced potency of Ac-Leu-Phe-CF3 compared to Ac-Phe-CF3 is attributed to additional van der Waals contacts between the P2 leucine side chain of the inhibitor and the side chains of His57 and Ile99 on chymotrypsin. nih.govnih.gov These interactions contribute to a tighter, albeit slower, binding process. nih.gov

Hydrogen bonding is another critical non-covalent interaction. In the complex of chymotrypsin with Ac-Leu-Phe-CF3, a hydrogen bond forms between the acetyl terminus of the inhibitor and the amide nitrogen of residue 216 of the enzyme. nih.gov Furthermore, studies with non-covalent inhibitors like trifluoro(organo)borates suggest that hydrogen bonds between the fluorine atoms of the inhibitor and the enzyme are a key part of the inactivation mechanism. rsc.org The interactions responsible for binding bioactive peptides to enzymes often include a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

These non-covalent forces are essential for correctly positioning the inhibitor within the active site, facilitating the subsequent covalent bond formation with Ser195. The specificity of the inhibitor is largely determined by how well its side chains fit into the enzyme's specificity pockets, such as the S1 pocket that accommodates the phenyl group of phenylalanine. nih.gov

| Non-Covalent Interaction Type | Example with Inhibitor Analogue | Contribution to Inhibition |

| Van der Waals Interactions | P2 Leucine side chain of Ac-Leu-Phe-CF3 with His57 and Ile99 of chymotrypsin. nih.govnih.gov | Enhances binding affinity (lower Ki). nih.gov |

| Hydrogen Bonding | Acetyl terminus of Ac-Leu-Phe-CF3 with amide NH of residue 216. nih.gov | Contributes to proper orientation and stability of the complex. nih.gov |

| Fluorine Interactions | Fluorine atoms of trifluoro(organo)borates with the enzyme active site. rsc.org | Speculated to be key in the non-covalent inactivation mechanism. rsc.org |

Structural Biology of Acetyl Phenylalanyl Trifluoromethyl Ketone Enzyme Complexes

X-ray Crystallographic Analysis of Enzyme-Inhibitor Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of trifluoromethyl ketone inhibitors bound to their target enzymes. This technique provides a static, high-resolution picture of the covalent adduct formed and the network of non-covalent interactions that stabilize the complex.

The crystallographic structures of γ-chymotrypsin in complex with peptidyl trifluoromethyl ketones, including acetyl-phenylalanyl trifluoromethyl ketone (Ac-Phe-CF3), have been determined to understand the structural basis for their inhibitory activity. nih.govbrandeis.edu In these complexes, the active-site Serine 195 (Ser195) hydroxyl group performs a nucleophilic attack on the electrophilic carbonyl carbon of the trifluoromethyl ketone. brandeis.edu This results in the formation of a stable, covalent hemiketal adduct, which effectively mimics the tetrahedral transition state of peptide bond hydrolysis. brandeis.eduacs.org

The structure reveals that the inhibitor binds in the active site, with the phenylalanyl side chain occupying the S1 specificity pocket, consistent with chymotrypsin's preference for aromatic residues. libretexts.org The trifluoromethyl group itself is partially immobilized within the active site. nih.govbrandeis.edu Comparison with other, more potent trifluoromethyl ketone inhibitors like Ac-Leu-Phe-CF3 shows that additional interactions, such as those involving the P2 leucine (B10760876) residue with His57 and Ile99, contribute to tighter binding. nih.govbrandeis.edu However, the core mechanism of hemiketal formation with Ser195 remains the central feature of inhibition. brandeis.edu

Table 1: Crystallographic Data for γ-Chymotrypsin-Inhibitor Complexes

| Inhibitor | PDB ID | Resolution (Å) | Key Finding | Reference |

|---|---|---|---|---|

| Ac-Phe-CF3 | 7GCH | Not Specified | Formation of a covalent hemiketal adduct between Ser195 and the inhibitor's ketone. | nih.gov |

Note: Specific PDB IDs for all complexes are not always explicitly stated in the referenced literature abstracts.

The 3C-like protease (3CLpro) of SARS-CoV is a cysteine protease essential for viral replication, making it a key drug target. nih.govnih.gov Unlike serine proteases, 3CLpro utilizes a Cys-His catalytic dyad (Cys145 and His41). nih.govfrontiersin.orgnyu.edu Trifluoromethyl ketones (TFMKs) have been developed as inhibitors for this enzyme. nih.govresearchgate.net The highly electrophilic carbonyl carbon of the TFMK is attacked by the thiol group of the catalytic Cys145, forming a covalent hemithioketal adduct. nih.gov

While attempts to obtain high-quality crystal structures of SARS-CoV 3CLpro with certain TFMK inhibitors were initially unsuccessful due to issues like fragmented electron density maps, computational modeling based on analogous structures has been employed to understand the binding. nih.gov These models, supported by kinetic data showing time-dependent inhibition, suggest that the inhibitor binds covalently to Cys145. nih.gov The model of one such TFMK inhibitor (compound 5h) complexed with the protease indicates that hydrogen bonds and hydrophobic interactions further stabilize the complex. nih.gov The structure of SARS-CoV-2 Mpro with a different covalent inhibitor, PF-07321332, which contains a trifluoromethyl group, shows this group forming hydrogen bonds that anchor the inhibitor in the active site, highlighting the potential contribution of the CF3 moiety to binding affinity. nih.gov

The trifluoromethyl ketone warhead has been successfully used to design inhibitors for a range of other proteases and enzymes. nih.govacs.org X-ray crystallographic studies of these complexes have revealed similar covalent inhibition mechanisms, tailored to the specific active site architecture of each enzyme.

Human Carboxylesterase 1 (hCE1): The crystal structure of hCE1, a serine hydrolase, in complex with a TFMK inhibitor shows the formation of a stable tetrahedral adduct with the catalytic serine (Ser221). The efficiency of inhibition is determined by a balance between the intrinsic reactivity of the TFMK and steric factors related to its accommodation within the enzyme's binding site. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4) Kinase: An aromatic trifluoromethyl ketone has been used as a warhead to target a non-catalytic cysteine residue in FGFR4 kinase. X-ray crystallography confirmed the reversible covalent binding mode of the inhibitor to this cysteine. researchgate.net

Iron (Fe) Complexes: While not an enzyme, the synthesis and X-ray crystallographic characterization of organometallic compounds like (η5-C6H7)Fe(CO)2CF3 provide fundamental structural information on the trifluoromethyl group itself, including C-F bond lengths and F-C-F bond angles, which are relevant to its interactions in more complex biological systems. nih.govmdpi.com

Detailed Analysis of Active Site Residue Interactions and Hydrogen Bonding Networks

The stability and specificity of the this compound-enzyme complex are dictated by a precise network of interactions between the inhibitor and the amino acid residues lining the active site.

The catalytic machinery of serine and cysteine proteases is central to their function and is the primary target of trifluoromethyl ketone inhibitors.

Chymotrypsin (B1334515) (Catalytic Triad): In the chymotrypsin active site, the catalytic triad (B1167595) comprises Ser195, Histidine 57 (His57), and Aspartate 102 (Asp102). libretexts.orgyoutube.com Upon binding of the TFMK inhibitor, the hydroxyl of Ser195 attacks the ketone, forming the hemiketal. brandeis.edu His57 facilitates this by acting as a general base, accepting a proton from Ser195, thereby increasing its nucleophilicity. libretexts.org The negatively charged Asp102 orients and stabilizes the resulting positively charged imidazole (B134444) ring of His57. youtube.com Crystallographic and NMR studies show that in the inhibited complex, there are differences in the degree of interaction between the fluorine atoms of the trifluoromethyl group and the His57 imidazole ring. nih.govbrandeis.edu Furthermore, NMR studies provide evidence for the protonation of His57 and the presence of the Asp-His hydrogen bond in the tetrahedral adduct. nih.gov

SARS-CoV 3CL Protease (Catalytic Dyad): This protease employs a catalytic dyad of Cysteine 145 (Cys145) and Histidine 41 (His41). nih.govnyu.edufiocruz.br The mechanism is analogous to that of chymotrypsin, but with the thiol group of Cys145 acting as the nucleophile. nih.gov His41 deprotonates the Cys145 thiol, activating it for the nucleophilic attack on the TFMK's carbonyl carbon. frontiersin.org Molecular modeling and mutagenesis studies confirm that interactions with both Cys145 and His41 are critical for the binding and inhibitory activity of TFMK and other peptidomimetic inhibitors. nih.govnyu.eduresearchgate.netfiocruz.br The complete inactivation of the enzyme upon mutation of either Cys145 or His41 underscores their essential role. nyu.edu

The oxyanion hole is a critical structural feature in the active site of proteases that stabilizes the negatively charged oxygen (the oxyanion) of the tetrahedral intermediate formed during catalysis. wikipedia.org This stabilization lowers the activation energy of the reaction. wikipedia.org

In the chymotrypsin-TFMK complex, the negatively charged oxygen of the hemiketal adduct is stabilized by hydrogen bonds from the backbone amide nitrogens of Glycine 193 and Serine 195. nih.govwikipedia.org This interaction is a key feature that mimics the stabilization of the natural transition state. NMR studies on a chymotrypsin complex with a dipeptidyl TFMK revealed that the pKa of the hemiketal hydroxyl group is significantly lowered (by about 4.2 units) compared to model compounds in solution. nih.gov This provides direct evidence that the enzyme's active site environment, specifically the oxyanion hole, is exceptionally proficient at stabilizing the oxyanion of the tetrahedral adduct. nih.gov In SARS-CoV 3CL protease, modeling studies also show the presence of an oxyanion hole that stabilizes the forming hemithioketal. nih.gov

Table 2: Summary of Key Interacting Residues

| Enzyme | Catalytic Residues | Oxyanion Hole Residues (Backbone NH) | Key Interaction with Inhibitor | Reference |

|---|---|---|---|---|

| Chymotrypsin | Ser195, His57, Asp102 | Gly193, Ser195 | Covalent hemiketal with Ser195 | nih.govbrandeis.edunih.gov |

Characterization of Inhibitor-Induced Conformational Changes in Enzyme Structures

The binding of this compound to the active site of serine proteases, such as γ-chymotrypsin, induces distinct and crucial conformational changes in the enzyme's structure. These alterations are pivotal for the stable accommodation of the inhibitor and are primarily elucidated through high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Upon inhibition, the active site serine residue (Ser 195 in chymotrypsin) performs a nucleophilic attack on the carbonyl carbon of the inhibitor's trifluoromethyl ketone group. This results in the formation of a covalent hemiketal adduct. nih.gov This adduct is a structural analog of the tetrahedral intermediate formed during the normal catalytic hydrolysis of a peptide substrate. The formation of this stable complex allows for the detailed structural characterization of the enzyme's transition state.

Crystallographic studies of the γ-chymotrypsin complex with this compound reveal specific interactions that stabilize the bound inhibitor and highlight conformational shifts in the enzyme. nih.gov The trifluoromethyl group of the inhibitor, a key feature for its potent inhibitory activity, is observed to be partially immobilized within the active site. nih.gov There are discernible interactions between the fluorine atoms and the imidazole ring of the active site Histidine 57 (His 57) as well as the amide nitrogen of Glycine 193. nih.gov

The binding of this inhibitor also provides direct evidence for the stabilization of the oxyanion of the tetrahedral adduct by the enzyme. NMR studies on a related dipeptidyl trifluoromethyl ketone inhibitor showed a significant lowering of the pKa of the hemiketal hydroxyl group in the enzyme-inhibitor complex compared to model compounds in solution. nih.gov This demonstrates the enzyme's ability to stabilize the negatively charged oxygen, a key feature of its catalytic mechanism. Furthermore, these studies confirmed the presence of a hydrogen bond between Aspartate 102 and His 57, and the protonation of His 57 in the tetrahedral complex, indicating an elevated pKa for this residue. nih.gov

The following table summarizes key structural features of the γ-chymotrypsin-acetyl-phenylalanyl trifluoromethyl ketone complex derived from crystallographic data.

| Structural Feature | Observation | Interacting Residues |

| Inhibitor Adduct | Covalent hemiketal formation | Ser 195 |

| Trifluoromethyl Group | Partial immobilization | His 57, Gly 193 |

| Acetyl Terminus | Hydrogen bond | Gly 216 |

| Oxyanion Hole | Stabilization of the tetrahedral intermediate | Main chain amides of Gly 193 and Ser 195 |

Elucidation of Stereochemical Preferences in Binding Modes

The stereochemistry of an inhibitor is a critical determinant of its binding affinity and inhibitory potency. Enzymes, being chiral macromolecules, exhibit a high degree of stereospecificity in their interactions with ligands. The study of this compound and its analogs in complex with serine proteases has shed light on these stereochemical preferences.

The phenylalanine residue of the inhibitor is a primary determinant of its specificity for chymotrypsin, which has a preference for large hydrophobic residues at the P1 position (the amino acid residue on the N-terminal side of the scissile bond). The L-enantiomer of phenylalanine is strongly preferred for binding in the S1 subsite of chymotrypsin.

Crystallographic analysis of the γ-chymotrypsin complex with acetyl-L-phenylalanyl trifluoromethyl ketone reveals the precise orientation of the inhibitor in the active site. nih.gov The phenyl ring of the phenylalanine side chain fits snugly into the hydrophobic S1 pocket of the enzyme. This interaction is a major contributor to the binding energy.

Interestingly, comparative studies with a larger, related inhibitor, N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone, highlight further stereochemical and structural contributions to binding. The enhanced potency of the dipeptidyl inhibitor is attributed to additional van der Waals interactions between its leucine side chain and the side chains of His 57 and Isoleucine 99 of the enzyme. nih.gov This underscores the importance of extending the peptide chain of the inhibitor to engage additional binding subsites on the enzyme surface, a key principle in inhibitor design.

NMR studies have also been employed to probe the dynamics and stereochemistry of inhibitor binding. Studies using N-trifluoroacetyl-4-fluorophenylalanine, an analog of the inhibitor's core structure, examined the binding of both enantiomers to chymotrypsin. nih.gov These studies indicated that the dynamics of the fluorophenyl ring at the binding sites were similar for both enantiomers, suggesting that even the "wrong" enantiomer can interact with the active site, albeit with much lower affinity. nih.gov

The following table presents a comparison of kinetic and binding properties that reflect the stereochemical and structural preferences of chymotrypsin for trifluoromethyl ketone inhibitors.

| Inhibitor | Kinetic Behavior | Key Structural Interactions |

| This compound | Rapidly equilibrating inhibitor | Phenylalanine side chain in S1 subsite; H-bond between acetyl group and Gly 216. nih.gov |

| N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone | Slow-binding inhibitor | In addition to P1 phenylalanine, the leucine side chain forms van der Waals contacts with His 57 and Ile 99. nih.gov |

Quantitative Kinetic and Thermodynamic Characterization of Acetyl Phenylalanyl Trifluoromethyl Ketone Inhibition

Determination of Inhibition Constants (K_i, IC_50)

The inhibition constant (K_i) is a critical measure of the potency of a reversible inhibitor, representing the dissociation constant of the enzyme-inhibitor complex. For Acetyl-phenylalanyl trifluoromethyl ketone, the inhibition of chymotrypsin (B1334515) has been characterized, yielding a K_i value of 20 µM. nih.gov This value indicates a moderate potency for this particular inhibitor.

The IC_50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is another common measure of inhibitor potency. However, for reversible inhibitors, the K_i is a more fundamental and universally comparable constant. While IC_50 values are often reported in initial screening studies, detailed kinetic analyses typically focus on the determination of K_i.

| Compound | Enzyme | K_i (µM) | Reference |

|---|---|---|---|

| This compound | Chymotrypsin | 20 | nih.gov |

| N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone | Chymotrypsin | 1.2 | nih.gov |

Measurement of Association (k_on) and Dissociation (k_off) Rate Constants

However, for this compound, the interaction with chymotrypsin is characterized by rapid equilibration. nih.gov This means that the association rate is too fast to be observed by conventional steady-state kinetic techniques. nih.gov Consequently, specific values for k_on and k_off for this compound are not typically reported in the literature, as their determination would require specialized rapid kinetic methods.

In contrast, the slow-binding inhibitor N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone has a second-order association rate constant of 750 M⁻¹s⁻¹ at pH 7.0 for its interaction with chymotrypsin. nih.gov The dissociation of the enzyme-inhibitor complex for this analog shows no dependence on pH over a range of 4 to 9.5. documentsdelivered.com

| Compound | Enzyme | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |

|---|---|---|---|---|

| This compound | Chymotrypsin | Too rapid to measure by steady-state kinetics | Not reported | nih.gov |

| N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone | Chymotrypsin | 750 (at pH 7.0) | pH-independent (pH 4-9.5) | nih.govdocumentsdelivered.com |

Analysis of Slow-Binding and Time-Dependent Inhibition Kinetics

The inhibition of enzymes can be characterized by different kinetic behaviors. While some inhibitors establish equilibrium rapidly, others exhibit slow-binding kinetics, where the establishment of the final steady-state level of inhibition is time-dependent.

As mentioned previously, this compound is a rapidly equilibrating inhibitor of chymotrypsin. nih.gov This means that it does not display the characteristic features of slow-binding inhibition, such as a time-dependent decrease in the reaction rate upon addition of the inhibitor. The equilibrium between the free enzyme and the enzyme-inhibitor complex is established almost instantaneously.

The phenomenon of slow-binding inhibition is, however, observed for the structurally related dipeptidyl trifluoromethyl ketone, N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone. nih.gov The slower association and dissociation rates for this compound are attributed to the additional interactions of the leucine (B10760876) side chain with the His 57 and Ile 99 residues of chymotrypsin, suggesting that the formation of these van der Waals contacts is a relatively slow process.

Thermodynamic Characterization of Binding (e.g., Enthalpy and Entropy Contributions)

A complete understanding of the binding of an inhibitor to its target enzyme requires a thermodynamic characterization, which dissects the free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components. These parameters provide insight into the nature of the forces driving the interaction, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.

In general, the binding of inhibitors to enzymes can be driven by favorable enthalpy changes (e.g., from the formation of strong hydrogen bonds), favorable entropy changes (e.g., from the release of ordered water molecules from the binding site), or a combination of both. Without specific experimental data for this compound, a definitive statement on the thermodynamic drivers of its binding to chymotrypsin cannot be made.

Structure Activity Relationships Sar and Inhibitor Design Principles

Modulation of Peptide Backbone Modifications for Enhanced Potency and Target Selectivity

The modification of the peptide backbone is a cornerstone strategy for developing peptide-based inhibitors with improved characteristics. nih.gov Alterations to the chemical connectivity of the standard L-α-peptide backbone can significantly enhance proteolytic stability, a critical factor for therapeutic peptides which are often limited by rapid degradation from endogenous proteases. nih.gov Site-selective modifications allow for the precise tuning of a peptide's conformation, folding capabilities, and physicochemical properties. rsc.org

Key strategies in backbone modification include:

N-methylation and Cα-methylation: Introducing methyl groups at the amide nitrogen (N-Me) or the alpha-carbon (Cα-Me) can alter the peptide's conformation and susceptibility to enzymatic cleavage. nih.gov

Use of D-amino acids: Replacing L-amino acids with their D-enantiomers can confer significant resistance to proteolysis. nih.gov

Formation of thioamides or heterocycles: These modifications alter the backbone's rigidity and its ability to form hydrogen bonds, which can impact binding to the target enzyme. rsc.orgresearchgate.net

In a systematic study comparing different backbone modifications, the degree of proteolytic protection was found to follow the trend: d-α > Cα-Me-α > β3 > N-Me-α. nih.gov By strategically applying these modifications, it is possible to engineer inhibitors with not only enhanced stability but also fine-tuned selectivity for their intended enzyme target. nih.govrsc.org

Systematic Variation of P1, P2, P3, and P4 Amino Acid Residues and Their Impact on Inhibitory Activity

The interaction between a peptide-based inhibitor and a protease is highly dependent on the amino acid residues at the P1, P2, P3, and P4 positions, which fit into the corresponding S1, S2, S3, and S4 pockets of the enzyme. The systematic variation of these residues is a fundamental approach in inhibitor design to optimize potency and specificity. nih.govnih.gov

The P1 residue is often considered a primary determinant of inhibitor specificity. nih.gov For trypsin-like serine proteases, which preferentially cleave after basic residues, modifying the P1 site of an inhibitor to include a strongly basic amino acid like Arginine (Arg) or Lysine (Lys) can introduce potent trypsin inhibitory activity. nih.gov For instance, mutants of the Bombyx mori protease inhibitors BmSPI38 and BmSPI39, where the original P1 residue was replaced with Arg or Lys, gained significant activity against trypsin while the parent molecules had none. nih.gov Conversely, substitutions with bulky or hydrophobic residues such as Isoleucine (Ile), Tryptophan (Trp), or Valine (Val) at the P1 position can severely weaken inhibitory activity against certain proteases like subtilisin and elastase. nih.gov

The P2–P4 residues also play a crucial role in binding and selectivity. In the development of inhibitors for the SARS-CoV 3CL protease, a series of trifluoromethyl ketones were synthesized with variations at the P1, P2, P3, and P4 positions. nih.gov The most potent inhibitor from this series was one that possessed the same P1-P4 moiety as the enzyme's natural substrate, highlighting the effectiveness of a substrate-based design approach. nih.gov Structural studies of HIV-1 capsid binders show that the phenylalanine core, analogous to a P1 residue, establishes extensive hydrophobic interactions, while linker regions, analogous to P2-P4 extensions, form critical hydrogen bonds that anchor the inhibitor in the binding site. mdpi.com

Table 1: Impact of P1 Residue Substitution on Inhibitor Specificity This table is a conceptual representation based on findings from studies on protease inhibitors like BmSPI38/39. nih.gov

| Original P1 Residue | Substituted P1 Residue | Original Target Activity | New/Altered Activity | Reference Principle |

|---|---|---|---|---|

| Glycine (Gly) or Alanine (Ala) | Arginine (Arg) or Lysine (Lys) | Inhibition of Subtilisin/Elastase | Gained potent Trypsin inhibitory activity | nih.gov |

| Glycine (Gly) or Alanine (Ala) | Isoleucine (Ile), Tryptophan (Trp), or Valine (Val) | Inhibition of Subtilisin/Elastase | Significantly weakened activity against original targets | nih.gov |

| Glycine (Gly) or Alanine (Ala) | Glutamine (Gln), Serine (Ser), or Threonine (Thr) | Inhibition of Subtilisin/Elastase | Enhanced activity against original targets | nih.gov |

Role of Fluorine Atom Position and Number in Modulating Electrophilicity and Reactivity

The presence and positioning of fluorine atoms in ketone-based inhibitors are critical for modulating their chemical properties and biological activity. mdpi.comnih.gov The trifluoromethyl (CF3) group is strongly electron-withdrawing, which significantly increases the electrophilicity of the adjacent carbonyl carbon. nih.govmdpi.com This enhanced electrophilicity makes the ketone more susceptible to nucleophilic attack by a serine or cysteine residue in an enzyme's active site, forming a stable but reversible covalent adduct. nih.gov

An important characteristic of α-fluorinated ketones in aqueous solutions is their existence in equilibrium with their hydrated gem-diol forms. researchgate.netnih.gov The ketone is the reactive species, so a high degree of hydration can reduce the compound's apparent activity. nih.gov The number and type of halogen atoms can influence this equilibrium. In a study comparing trihalomethyl ketone derivatives, replacing the chlorine atoms in a trichloroketone with fluorine atoms was explored. nih.gov The chlorodifluoromethyl ketone derivative exhibited the best activity, suggesting an optimal balance between the steric bulk of the warhead and the ketone-hydrate equilibrium. nih.gov The relatively unreactive methyl group, in contrast, showed no activity. nih.gov

Furthermore, fluorine substitution can block metabolic oxidation sites on a molecule, enhancing its stability. nih.gov Adding fluorine can also increase the hydrophobicity of a compound, which may aid its penetration into hydrophobic protein pockets. nih.gov

Table 2: Comparison of Trihalomethyl Ketone Warheads and Activity Based on data from the study of Neocarzilin A derivatives. nih.gov

| Warhead Group | Relative Electrophilicity | Observed Antimigratory Activity | Key Observation | Reference |

|---|---|---|---|---|

| Trichloromethyl Ketone (-COCCl3) | High | Active but poor solubility | Parent compound with limited therapeutic potential due to solubility. | nih.gov |

| Trifluoromethyl Ketone (-COCF3) | Very High | Less active than chlorodifluoro- derivative | High degree of hydration may reduce the concentration of the active ketone form. | nih.gov |

| Chlorodifluoromethyl Ketone (-COCF2Cl) | High | Most active derivative | Represents an optimized balance of steric and electronic properties. | nih.gov |

| Methyl Ketone (-COCH3) | Low | No activity | Lacks sufficient electrophilicity to act as a covalent warhead. | nih.gov |

Design and Synthesis of Conformationally Constrained Derivatives for Improved Binding

Introducing conformational constraints into a flexible peptide inhibitor is a powerful strategy to improve binding affinity and specificity. By locking the inhibitor into its bioactive conformation, the entropic penalty of binding to the enzyme is reduced, leading to a more favorable binding energy.

A successful example of this principle is the use of a cyclic peptide scaffold. nih.gov For instance, mupain-1, a 10-mer peptide constrained by a disulfide bond, was identified as a specific inhibitor of murine urokinase-type plasminogen activator. nih.gov The rigid scaffold presents a specific loop of amino acids to the enzyme's active site. By substituting just five residues on this scaffold, researchers were able to convert it from a urokinase inhibitor into a potent and highly specific plasma kallikrein inhibitor. nih.gov X-ray crystallography revealed that the new peptide adapted to the new target's surface with only a slight change in its backbone conformation. nih.gov This demonstrates that a versatile, conformationally constrained scaffold can be re-engineered to target different enzymes with high affinity and specificity, a principle directly applicable to the design of advanced inhibitors based on the acetyl-phenylalanyl trifluoromethyl ketone motif. nih.gov

Bioisosteric Replacements and Development of Novel Scaffolds (e.g., Trifluoromethyl Diazirines)

Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a fundamental tool in drug design to enhance activity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com The trifluoromethyl (CF3) group itself is often used as a bioisostere. In one study, a CF3 group successfully replaced an aliphatic nitro group (NO2) in a series of cannabinoid receptor modulators, resulting in compounds with greater potency and improved metabolic stability. nih.govelsevierpure.com

The pentafluorosulfanyl (SF5) group has been explored as a bioisostere for the CF3 group, as it is more electronegative and lipophilic. nih.gov However, its larger size can sometimes lead to reduced activity, as was observed in a series of p97 ATPase inhibitors where the SF5-analogue was surprisingly less active than its CF3 counterpart. nih.gov This highlights that the success of a bioisosteric replacement is highly dependent on the specific biological target. tandfonline.com

A more recent development in inhibitor design is the use of novel chemical scaffolds that can react with the target enzyme. Trifluoromethyl diazirines are one such innovative scaffold. nih.govunimi.it Diazirines are stable, three-membered heterocyclic rings that can be activated, often by light, to form a reactive carbene, which can then covalently label the target protein. nih.govrsc.org A novel inhibitor of the SARS-CoV-2 main protease (Mpro) was developed using a trifluoromethyl diazirine moiety, which showed selective inhibition of the enzyme at low micromolar concentrations. unimi.it Docking studies suggested that the trifluoromethyl diazirine functionality was positioned in close proximity to the catalytic cysteine residue, demonstrating the potential of this scaffold in designing new classes of covalent inhibitors. unimi.it

Table 3: Examples of Classical Bioisosteric Replacements Source: Adapted from Cambridge MedChem Consulting. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement(s) |

|---|---|

| Hydrogen (H) | Deuterium (D), Fluorine (F) |

| Methyl (CH3) | NH2, OH, F, Cl |

| Chlorine (Cl) | SH, CN, PH2 |

| Bromine (Br) | i-Propyl (iPr) |

| Iodine (I) | t-Butyl (tBu) |

| -CH= | -N= |

| Phenyl | Pyridyl, Thiophene, 4-Fluorophenyl |

Principles of Scaffold Optimization for Enzyme Inhibition

Scaffold optimization is a critical process in medicinal chemistry aimed at refining a lead compound to achieve desired therapeutic properties. This involves modifying a core molecular structure (the scaffold) to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Key principles of scaffold optimization include:

Structure-Based Design: Utilizing the three-dimensional structure of the target enzyme, often obtained from X-ray crystallography, allows for the rational design of modifications that improve interactions with the active site. nih.gov This was demonstrated in the retargeting of the mupain-1 scaffold, where knowledge of the target enzyme's surface guided residue selection. nih.gov

Bioisosteric Replacement: As discussed previously, swapping functional groups for bioisosteres can modulate physicochemical properties. uni-muenchen.de Replacing metabolically liable groups, such as amides, with more stable mimetics is a common optimization strategy to improve a drug's lifespan in the body. uni-muenchen.de

Minimizing Off-Target Effects: A crucial goal of optimization is to enhance selectivity for the intended target over other related enzymes. High specificity is vital to avoid unwanted side effects. nih.gov This can be achieved by exploiting subtle differences in the active sites of different enzymes, designing inhibitors that fit uniquely into the target's binding pocket.

Improving "Drug-Like" Properties: Optimization also focuses on properties beyond enzyme inhibition, such as aqueous solubility and metabolic stability. For example, replacing chlorine atoms with fluorine in neocarzilin A derivatives led to a dramatic improvement in solubility and pharmacokinetic profiles. nih.gov

Through iterative cycles of design, synthesis, and biological evaluation, a lead scaffold like this compound can be systematically optimized into a highly potent and selective enzyme inhibitor. nih.gov

Advanced Spectroscopic and Computational Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure, dynamics, and chemical environment of enzyme-inhibitor complexes in solution, closely mimicking physiological conditions. The presence of the trifluoromethyl group provides a unique spectroscopic probe through the use of ¹⁹F NMR.

The formation of a complex between Acetyl-l-phenylalanyl trifluoromethyl ketone and a serine protease involves the nucleophilic attack of the active site serine's hydroxyl group on the inhibitor's electrophilic trifluoromethyl ketone carbonyl carbon. This results in the formation of a stable, tetrahedral hemiketal adduct, which acts as a transition-state analog. brandeis.edu NMR spectroscopy has been instrumental in confirming this covalent adduct formation.

¹⁹F NMR: Studies utilizing ¹⁹F NMR have shown that the inhibitor binds reversibly to the enzyme, forming a tetrahedral adduct with the active site. nih.gov The fluorine signal provides a sensitive probe for monitoring the binding event and characterizing the local environment of the trifluoromethyl group within the active site. nih.gov

¹³C NMR: By using inhibitors isotopically labeled with ¹³C at the carbonyl position, the nature of the bound species can be definitively identified. For example, in a study of a trifluoromethyl ketone inhibitor with cytosolic phospholipase A₂, the ¹³C NMR chemical shift of the labeled carbonyl carbon in the enzyme-inhibitor complex was found to be approximately 101.0 ppm. acs.org This value is characteristic of a charged hemiketal, confirming the covalent bond formation with an active site residue. acs.org Similar results have been observed for chymotrypsin (B1334515) complexed with peptidyl trifluoromethyl ketones. acs.org

¹H NMR: Downfield ¹H NMR spectra provide information on the protonation states of key catalytic residues, such as histidine, within the active site upon inhibitor binding. nih.gov

These multi-nuclear NMR approaches collectively provide a detailed structural picture of the enzyme-inhibitor complex, confirming the formation of the covalent hemiketal and characterizing its immediate surroundings.

Table 1: Representative NMR Data for Trifluoromethyl Ketone-Enzyme Complexes

| Nucleus | Observation | Significance | Citations |

|---|---|---|---|

| ¹⁹F | Signal shift upon binding | Confirms inhibitor binding and reports on the local electronic environment of the CF₃ group. | nih.gov |

| ¹³C | Chemical shift of ~101.0 ppm for carbonyl carbon | Indicates the formation of a tetrahedral, charged hemiketal adduct. | acs.org |

| ¹H | Downfield shifts (17.5 - 18.95 ppm) for His-57 Hᵟ¹ | Reveals protonation state and involvement in a strong hydrogen bond. | nih.govnih.gov |

The chemical shifts of specific nuclei are highly sensitive to their local microenvironment, including polarity, electrostatics, and the pKa of nearby ionizable groups. Upon binding of Acetyl-l-phenylalanyl trifluoromethyl ketone, the chemical shifts of active site residues in chymotrypsin are significantly altered, providing a window into the changes in the active site environment.

A key residue in the chymotrypsin active site is Histidine-57 (His-57), which functions as a general base during catalysis. The ¹H NMR chemical shift of the Hᵟ¹ proton of His-57 in the inhibitor complex is observed far downfield, in the range of 18.61 to 18.95 ppm. nih.gov These values are indicative of a positively charged imidazole (B134444) ring, suggesting that His-57 is protonated in the complex. nih.gov Furthermore, studies have revealed that the pKa of the hemiacetal oxygen formed from the inhibitor is very high (pKa > 13.5), which influences the protonation state of His-57. nih.gov This high basicity prevents the proton from being transferred from His-57 to the hemiacetal oxygen, thus maintaining the positive charge on the histidine residue. nih.gov These NMR-derived data are crucial for understanding the electrostatic stabilization and charge distribution within the inhibited active site.

A central feature of the serine protease catalytic mechanism is the hydrogen bond between the Aspartate-102 (Asp-102) and His-57 residues of the catalytic triad (B1167595). The strength of this hydrogen bond is thought to be critical for catalysis. A specialized NMR technique involving isotope shifts can be used to quantitatively probe the strength of this interaction in the inhibitor complex.